4-(1H-Imidazol-1-yl)-2-methylaniline
Overview
Description
4-(1H-Imidazol-1-yl)-2-methylaniline is a compound that features an imidazole ring attached to a methylaniline moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound
Mechanism of Action
Target of Action
The primary target of 4-(1H-Imidazol-1-yl)-2-methylaniline is the Nitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. Imidazole derivatives, such as this compound, are known to interact with a variety of targets and exhibit a broad range of biological activities .
Mode of Action
It is known that imidazole derivatives can bind to the heme center of enzymes, inhibiting their function . This suggests that this compound may interact with its target, iNOS, and inhibit its function, thereby affecting the production of NO.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the role of iNOS and NO in the body. NO is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, inhibiting iNOS could potentially affect these processes . .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of iNOS and the subsequent reduction in NO production. This could potentially affect a variety of physiological processes where NO plays a role, such as vasodilation, immune response, and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-2-methylaniline typically involves the formation of the imidazole ring followed by its attachment to the methylaniline moiety. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of disubstituted imidazoles . Another approach involves the oxidative condensation of ketones and amidines, which produces tri-substituted imidazol-4-ones .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-1-yl)-2-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazolones.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include imidazolones, reduced imidazole derivatives, and substituted imidazoles, each with distinct chemical and biological properties.
Scientific Research Applications
4-(1H-Imidazol-1-yl)-2-methylaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
4-(1H-Imidazol-1-yl)-2-methylaniline can be compared with other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent with a similar imidazole core.
Metronidazole: An antimicrobial agent used to treat bacterial and protozoal infections.
Omeprazole: A proton pump inhibitor used to treat acid-related disorders.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives .
Properties
IUPAC Name |
4-imidazol-1-yl-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-9(2-3-10(8)11)13-5-4-12-7-13/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUDPJHDTZGULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560431 | |
Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118111-96-9 | |
Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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